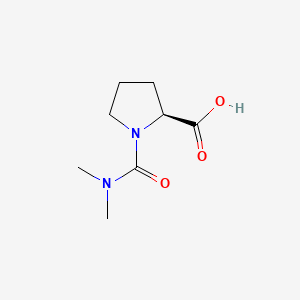
3-(4-Carboxyphenyl)-5-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Carboxyphenyl)propionic acid”, also known as “4-(2-carboxyethyl)benzoic acid”, is an organic building block that can be used in chemical synthesis . It has a molecular formula of C10H10O4 and a molecular weight of 194.19 g/mol .
Molecular Structure Analysis
The molecular structure of “3-(4-Carboxyphenyl)propionic acid” includes a carboxylic acid group attached to a phenyl group . The SMILES string for this compound is OC(=O)CCC1=CC=C(C=C1)C(O)=O .
Chemical Reactions Analysis
Again, while specific chemical reactions involving “3-(4-Carboxyphenyl)-5-methoxybenzoic acid” are not available, related compounds such as tetrakis(4-carboxyphenyl) porphyrin have been studied. These compounds have been examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Carboxyphenyl)propionic acid” include a melting point of 288°C to 291°C . Its density at 40.14°C is 1.1403g/ml .
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities and Molecular Mechanisms
Phenolic acids, such as Gallic acid and its derivatives, are known for their potent anti-inflammatory properties. Studies have elucidated their pharmacological activities, highlighting their roles in reducing inflammation through the modulation of MAPK and NF-κB signaling pathways, thereby reducing the release of pro-inflammatory cytokines and chemokines (Bai et al., 2020). These findings suggest that compounds like 3-(4-Carboxyphenyl)-5-methoxybenzoic acid could potentially be explored for their anti-inflammatory effects.
Environmental and Industrial Applications
In the context of environmental science, the study of parabens (esters of para-hydroxybenzoic acid) provides insights into the fate and behavior of similar compounds in aquatic environments. Parabens, due to their widespread use and persistence, serve as a model for understanding the environmental impact of structurally related compounds, including potential effects on water quality and aquatic life (Haman et al., 2015).
Role in Material Sciences
The interaction of metals with biologically relevant ligands, including benzoic acid derivatives, has been extensively studied. These interactions are crucial for developing new materials with enhanced properties, such as increased stability or reactivity. Such studies pave the way for the application of compounds like 3-(4-Carboxyphenyl)-5-methoxybenzoic acid in the design of novel materials or in the modification of existing ones to achieve desired properties (Lewandowski et al., 2005).
Antioxidant Activity and Health Benefits
Research on vanillic acid (a dihydroxybenzoic acid analog) underscores the importance of phenolic compounds in promoting health through their antioxidant, anti-inflammatory, and neuroprotective properties. These activities are crucial for mitigating oxidative stress and preventing chronic diseases. The properties of vanillic acid suggest that structurally similar compounds, such as 3-(4-Carboxyphenyl)-5-methoxybenzoic acid, may also possess significant health benefits and warrant further investigation (Ingole et al., 2021).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “3-(4-Carboxyphenyl)-5-methoxybenzoic acid” are not available, related compounds have shown potential in various fields. For example, new derivatives of tetrakis(4-carboxyphenyl) porphyrin have been studied for their potential use in photodynamic therapy and cell imaging .
Eigenschaften
IUPAC Name |
3-(4-carboxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-20-13-7-11(6-12(8-13)15(18)19)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMLTJMFKRDNQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689924 |
Source


|
| Record name | 5-Methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Carboxyphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261931-39-8 |
Source


|
| Record name | 5-Methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B577680.png)
![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl-](/img/structure/B577683.png)




![4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B577694.png)